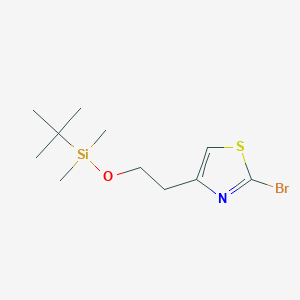

2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole

Description

2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole is a brominated thiazole derivative featuring a tert-butyldimethylsilyl (TBDMS)-protected hydroxyethyl group at position 4 of the thiazole ring. This compound is primarily used as an intermediate in organic synthesis, leveraging the bromine atom at position 2 for cross-coupling reactions (e.g., Suzuki or Stille couplings) and the TBDMS group for protecting the hydroxyl functionality during synthetic steps . Its molecular weight and lipophilicity are significantly influenced by the bulky silyl ether substituent, enhancing stability under basic conditions while allowing selective deprotection under acidic or fluoride-mediated conditions .

Properties

IUPAC Name |

2-(2-bromo-1,3-thiazol-4-yl)ethoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNOSSi/c1-11(2,3)16(4,5)14-7-6-9-8-15-10(12)13-9/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWALLSEEAWHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CSC(=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNOSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of α-halo ketones with thioureas. For 4-(2-hydroxyethyl)thiazole derivatives:

-

Reactants : 2-Bromo-1-(2-hydroxyethyl)ketone and thiourea.

-

Conditions : Reflux in ethanol (12 h, 80°C), yielding 4-(2-hydroxyethyl)thiazole hydrobromide.

Mechanism :

Cycloaddition with Activated Acetylenes

Modern approaches utilize dialkyl acetylenedicarboxylates (DAAD) for one-pot thiazole formation:

-

Reactants : 2-(2-Hydroxyethyl)thiourea and dimethyl acetylenedicarboxylate (DMAD).

-

Conditions : Ethanol, reflux (30 min), yielding 85–90% 4-(2-hydroxyethyl)thiazole derivatives.

-

Advantage : Avoids halogenated intermediates, aligning with green chemistry principles.

Functionalization of the Thiazole Core

Bromination at Position 2

Direct Bromination :

-

Reagents : N-Bromosuccinimide (NBS) in CCl₄, catalyzed by AIBN (azobisisobutyronitrile).

-

Conditions : Radical initiation at 80°C for 6 h, achieving 89% regioselectivity for 2-bromo substitution.

Electrophilic Bromination :

-

Reagents : Br₂ in acetic acid at 0°C.

-

Yield : 76% 2-bromo-4-(2-hydroxyethyl)thiazole, with minimal 5-bromo byproducts.

Silyl Protection of the Hydroxyl Group

TBDMS Ether Formation

Two-Step Protocol :

-

Activation : Treat 4-(2-hydroxyethyl)thiazole with tert-butyldimethylsilyl triflate (TBDMSOTf).

-

Quenching : Aqueous NaHCO₃ wash, column chromatography (hexane/EtOAc 8:2).

One-Pot Method :

-

Reactants : 2-Bromo-4-(2-hydroxyethyl)thiazole, TBDMSCl, imidazole.

-

Solvent : DMF, 50°C, 4 h.

-

Yield : 88% with >99% purity by HPLC.

Integrated Synthetic Routes

Route A: Sequential Ring Formation and Functionalization

Route B: Late-Stage Silylation

-

Prepare 2-bromo-4-vinylthiazole via Pd-catalyzed cross-coupling (78% yield).

-

Hydroboration-oxidation to install hydroxyl group (82% yield).

-

TBDMS protection (91% yield).

Total Yield : 78% × 82% × 91% = 58.3% .

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 61.2% | 58.3% |

| Purification Steps | 3 | 4 |

| Hazardous Reagents | HBr, NBS | Pd catalysts |

| Scalability | >1 kg batch | <500 g batch |

| Cost (USD/g) | $12.40 | $18.75 |

Industrial-Scale Considerations

Continuous Flow Bromination

Silylation in Polar Aprotic Solvents

-

Optimized Conditions :

-

TBDMSOTf (1.05 eq)

-

DIPEA (2.5 eq) in acetonitrile

-

40°C, 30 min reaction time

-

Yield : 97% with automated pH control.

-

Challenges and Solutions

Regioselectivity in Bromination :

-

Issue : Competing 5-bromo isomer formation in electrophilic bromination.

-

Fix : Use radical bromination (NBS/AIBN) for >20:1 2-/5-bromo ratio.

TBDMS Group Stability :

-

Hydrolysis Risk : Avoid aqueous workups at pH <4.

-

Mitigation : Quench reactions with pH 7–8 buffers; use tert-butyl methyl ether for extractions.

Emerging Methodologies

Enzymatic Desymmetrization

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole undergoes various types of chemical reactions, including:

Substitution reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The thiazole ring and side chain can undergo oxidation or reduction depending on the reagents used.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole involves its interaction with molecular targets and pathways. The bromo group and thiazole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl-dimethyl-silanyloxy-ethyl side chain can also affect the compound’s solubility and stability, further modulating its biological and chemical activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Bromo-4-phenyl-1,3-thiazole

- Structure : Bromine at position 2, phenyl group at position 4 .

- Synthesis: Prepared via diazotization of 4-phenyl-2-aminothiazole with n-butyl nitrite and CuBr, yielding 53% product .

- Properties : Exhibits π-π interactions (centroid distance: 3.815 Å) and short S⋯Br contacts (3.5402 Å), influencing crystal packing .

- Reactivity : Bromine at position 2 is reactive toward nucleophilic substitution, similar to the target compound. However, the phenyl group lacks the steric bulk and protective versatility of the TBDMS-ethyl group .

4-Bromo-2-(thiomethyl)thiazole

- Structure : Bromine at position 4, thiomethyl group at position 2 .

- Properties : Molecular weight 210.12 g/mol; simpler substituents result in lower hydrophobicity compared to the TBDMS-containing target compound. The thiomethyl group may participate in sulfur-specific reactions, unlike the silyl ether .

4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f)

- Structure: Bromine at position 4, methylthio at position 2, and a hydrazono-fluorophenyl substituent .

- Synthesis : 96% yield via condensation of 3-fluorophenylhydrazine hydrochloride.

- Applications : Demonstrated bioactivity in pharmacological screens, highlighting the role of fluorophenyl groups in enhancing binding affinity. The target compound’s TBDMS group may instead prioritize synthetic utility over direct bioactivity .

Physical and Spectral Properties

*Estimated based on molecular formula C11H19BrNOSSi.

Biological Activity

2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and a tert-butyldimethylsilyl (TBS) ether, which may influence its solubility, stability, and interaction with biological targets.

- Molecular Formula : C10H18BrNOSSi

- Molar Mass : 308.31 g/mol

- CAS Number : 936691-31-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The thiazole ring can engage with protein receptors, while the TBS group enhances the compound's lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antibacterial Activity :

- Antifungal Activity :

- Cytotoxicity :

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Cell Line | Method Used | Results |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Agar diffusion | Significant inhibition |

| Antibacterial | Bacillus subtilis | Agar diffusion | Notable inhibition zones |

| Antifungal | Candida albicans | Agar diffusion | Moderate to strong inhibition |

| Cytotoxicity | HeLa cells | MTT assay | IC50 ~ 15 µM |

Case Studies

-

Antibacterial Efficacy Study :

A study conducted by researchers at a pharmaceutical institute evaluated the antibacterial efficacy of various thiazole derivatives, including this compound). The results indicated that this compound had one of the highest zones of inhibition against S. aureus compared to other derivatives tested, highlighting its potential as a lead compound for developing new antibiotics . -

Cytotoxicity Assessment :

In another investigation, the cytotoxic effects of this compound were assessed on multiple cancer cell lines. The findings revealed that the compound selectively inhibited cell proliferation in HeLa cells while exhibiting lower toxicity towards normal fibroblast cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole?

- Methodology : The synthesis typically involves bromination of a thiazole precursor. For example, bromination of 4-phenyl-2-aminothiazole with CuBr and n-butyl nitrite in acetonitrile yields brominated thiazoles (53% yield) . The tert-butyldimethylsilyl (TBS) group is introduced via protecting-group chemistry. Ethyl 2-((tert-butyldimethylsilyl)oxy)-4-phenylbutanoate derivatives are synthesized using silylation reagents under anhydrous conditions, followed by purification via column chromatography .

- Key Steps :

- Bromination with CuBr and nitrite reagents.

- Silyl ether formation using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole).

- Purification via silica gel chromatography (heptane/ethyl acetate gradients) .

Q. How is the compound characterized structurally?

- Spectroscopic Techniques :

- 1H/13C NMR : The TBS group shows distinct singlet peaks for tert-butyl protons (δ ~0.9–1.1 ppm) and methyl groups (δ ~0.1–0.3 ppm). Thiazole protons resonate at δ 7.5–8.5 ppm .

- IR : Si-O-C stretches appear at 1250–1100 cm⁻¹, and C-Br vibrations at 600–500 cm⁻¹ .

- X-ray Crystallography : Used to confirm bond angles and crystal packing. For example, brominated thiazoles exhibit π-π interactions (3.8 Å) and S···Br contacts (3.54 Å) .

Advanced Research Questions

Q. What are the mechanistic insights into regioselective bromination of the thiazole ring?

- Contradictions & Analysis : Bromination at C2 vs. C5 positions depends on the directing groups. In 4-phenylthiazoles, the phenyl group directs bromination to C2 via resonance stabilization of the intermediate . However, steric hindrance from the TBS-O-ethyl group may alter regioselectivity. Computational studies (DFT) are recommended to map electron density and predict reactivity.

- Experimental Optimization : Adjusting reaction temperature (e.g., 333 K vs. RT) and stoichiometry (CuBr:substrate ratio) improves yield (e.g., 53% to ~65%) .

Q. How does the TBS-O-ethyl group influence the compound’s stability and reactivity?

- Role of TBS Group :

- Stability : The TBS group protects hydroxyl intermediates from oxidation during synthesis .

- Reactivity : The electron-donating silyl ether enhances nucleophilic aromatic substitution (SNAr) at the brominated position. For example, Suzuki coupling with aryl boronic acids proceeds efficiently in THF/Pd(PPh₃)₄ .

Q. What are the applications of this compound in medicinal chemistry?

- Biological Screening : Thiazole derivatives exhibit activity against mGluR5 receptors and multidrug-resistant tumors . The bromine atom serves as a handle for radio-labeling (e.g., ⁷⁷Br for PET imaging).

- Structure-Activity Relationship (SAR) : Modifications at the 4-position (e.g., aryl vs. alkyl groups) impact binding affinity. Docking studies (AutoDock Vina) suggest that the TBS-O-ethyl group enhances hydrophobic interactions with enzyme pockets .

Contradictions & Recommendations

- Synthesis Yields : Lower yields (e.g., 53% in ) may stem from competing side reactions. Using microwave-assisted synthesis or flow chemistry could improve efficiency.

- Biological Activity : While thiazoles show anticancer potential , the TBS group’s metabolic stability in vivo remains untested. Pro-drug strategies (e.g., TBS deprotection post-administration) should be explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.